molecular formula C21H18ClFN2O3S B2845765 N-(4-chlorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005292-25-0

N-(4-chlorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2845765
CAS RN: 1005292-25-0
M. Wt: 432.89
InChI Key: OTUVBRSWCOMHGF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClFN2O3S and its molecular weight is 432.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

The compound has been explored for its potential in light-harvesting efficiency (LHE) and as a photosensitizer in dye-sensitized solar cells (DSSCs). Its optical properties and energy transfer capabilities suggest potential applications in photovoltaic systems. The compound's non-linear optical (NLO) activity, investigated through second-order hyperpolarizability, shows promising applications in materials science, particularly in the development of optical devices and materials with enhanced electronic properties. Molecular docking studies indicate potential biological interactions, such as binding affinity with Cyclooxygenase 1 (COX1), suggesting further exploration in drug design and biological research (Mary et al., 2020).

Herbicide Detection and Analysis

This chemical framework has been studied in the context of environmental chemistry, specifically in the analysis and detection of herbicides in natural waters. It highlights the importance of understanding the environmental fate and transport of similar compounds, which is crucial for environmental monitoring and assessing the impact of agricultural chemicals on ecosystems (Zimmerman et al., 2002).

Comparative Metabolism Studies

The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been examined. This research is vital for toxicological studies, understanding the metabolic pathways of similar compounds, and evaluating their safety profiles. Such studies contribute to the development of safer chemicals and pharmaceuticals by elucidating their biotransformation processes (Coleman et al., 2000).

Potential Pesticides

Research into the powder diffraction data of N-derivatives of similar compounds has provided insights into their structure and potential applications as pesticides. This information is essential for the design and development of new agrochemicals with improved efficacy and safety profiles. Understanding the crystal structures helps in predicting the behavior of these compounds in various environments and their interactions with biological targets (Olszewska et al., 2011).

Anti-inflammatory Activity

Novel derivatives of the compound have been synthesized and evaluated for their anti-inflammatory activity. This research is significant for pharmaceutical sciences, as it opens up possibilities for developing new drugs with anti-inflammatory properties. Such studies are foundational in the discovery and development of medications for treating inflammation-related diseases (Sunder et al., 2013).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c1-28-20-11-25(12-21(27)24-16-6-2-14(22)3-7-16)17(10-19(20)26)13-29-18-8-4-15(23)5-9-18/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVBRSWCOMHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

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